(2S,4R)-4-[(tert-butyldimethylsilyl)oxy]pyrrolidine-2-carboxylic acid (2S,4R)-4-[(tert-butyldimethylsilyl)oxy]pyrrolidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 104197-68-4
VCID: VC11629755
InChI:
SMILES:
Molecular Formula: C11H23NO3Si
Molecular Weight: 245.4

(2S,4R)-4-[(tert-butyldimethylsilyl)oxy]pyrrolidine-2-carboxylic acid

CAS No.: 104197-68-4

Cat. No.: VC11629755

Molecular Formula: C11H23NO3Si

Molecular Weight: 245.4

Purity: 93

* For research use only. Not for human or veterinary use.

(2S,4R)-4-[(tert-butyldimethylsilyl)oxy]pyrrolidine-2-carboxylic acid - 104197-68-4

Specification

CAS No. 104197-68-4
Molecular Formula C11H23NO3Si
Molecular Weight 245.4

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of (2S,4R)-4-[(tert-butyldimethylsilyl)oxy]pyrrolidine-2-carboxylic acid is defined by its stereospecific pyrrolidine core. The (2S,4R) configuration ensures distinct spatial orientation, critical for interactions in asymmetric synthesis. Key physicochemical parameters include:

PropertyValueSource
Molecular FormulaC₁₁H₂₃NO₃Si
Molecular Weight245.4 g/mol
Purity≥93%
IUPAC Name(2S,4R)-4-[tert-Butyl(dimethyl)silyl]oxy-pyrrolidine-2-carboxylic acid

The TBDMS group (C₆H₁₅OSi) enhances lipophilicity (LogP: ~2.8), improving solubility in organic solvents like dichloromethane and tetrahydrofuran. The carboxylic acid moiety at C-2 allows further functionalization via amidation or esterification, while the silyl ether at C-4 prevents undesired oxidation or nucleophilic attack during reactions.

Synthetic Methodology and Optimization

Chiral Starting Materials

Synthesis begins with L-proline, a cost-effective chiral precursor. Epimerization at C-4 is avoided by employing Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to invert stereochemistry, yielding (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid.

Silyl Protection

The hydroxyl group is protected using tert-butyldimethylsilyl chloride (TBDMSCl) in anhydrous dichloromethane with imidazole as a base. Reaction conditions (0–5°C, 12–24 hours) ensure >95% yield without racemization.

Representative Synthetic Protocol:

  • Dissolve (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid (1.0 eq) in CH₂Cl₂.

  • Add imidazole (3.0 eq) and TBDMSCl (1.2 eq) under nitrogen.

  • Stir at 0°C for 6 hours, then warm to room temperature overnight.

  • Quench with H₂O, extract with CH₂Cl₂, and purify via silica chromatography (hexane:EtOAc = 4:1).

Applications in Pharmaceutical Synthesis

Peptide Analog Development

The TBDMS group shields the hydroxyl during solid-phase peptide synthesis (SPPS). For instance, this compound facilitated the synthesis of thrombin inhibitors by preventing β-sheet aggregation in resin-bound peptides.

Enzyme Inhibitor Precursors

Derivatives of this compound serve as intermediates for Factor Xa inhibitors. Substitution at C-2 with amidoxime groups conferred nanomolar inhibitory activity (IC₅₀: 12 nM) in preclinical models.

Stability and Reactivity Profile

Acid/Base Stability

The TBDMS group resists hydrolysis under mildly acidic (pH > 3) or basic conditions (pH < 10), making it suitable for multi-step syntheses. Deprotection requires concentrated HF or tetrabutylammonium fluoride (TBAF).

Thermal Behavior

Differential scanning calorimetry (DSC) shows decomposition onset at 180°C, with a glass transition temperature (Tg) of 45°C, indicating suitability for lyophilization.

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